molecular formula C14H19N3O4S B13071329 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide

Cat. No.: B13071329
M. Wt: 325.39 g/mol
InChI Key: NQGNPZXOOLZTDV-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[321]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a bicyclic structure

Preparation Methods

The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .

Chemical Reactions Analysis

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-16(13-8-10-2-3-11(9-13)15-10)22(20,21)14-6-4-12(5-7-14)17(18)19/h4-7,10-11,13,15H,2-3,8-9H2,1H3

InChI Key

NQGNPZXOOLZTDV-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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